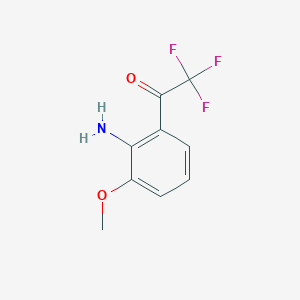

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone

説明

PD 98,059 belongs to the class of organic compounds known as 3’-o-methylated flavonoids . It’s a selective inhibitor of mitogen-activated protein kinase kinase (MAPKK) and does not directly inhibit ERK1/2 .

Synthesis Analysis

A synthesis process of a similar compound, 2-(2-amino-3-methoxyphenyl) chromone, has been described in a patent . The process involves several steps, starting with 2-hydroxyacetophenone and 3-methoxy-2-nitrobenzoic acid, and includes the synthesis of intermediates .Molecular Structure Analysis

The molecular structure of PD 98,059 has been characterized using various spectral analyses such as IR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

PD 98,059 has been found to increase the cytotoxicity of paclitaxel against human endometrial cancer cells in a synergistic and dose-dependent manner .科学的研究の応用

Nucleophilic Substitution and Elimination Reactions

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone has been studied in the context of nucleophilic substitution and elimination reactions. Toteva and Richard (1996) explored the reaction rates and product yields in aqueous solutions, shedding light on the behavior of tertiary carbocations in such environments (Toteva & Richard, 1996).

Chemoenzymatic Synthesis

González-Martínez, Gotor, and Gotor‐Fernández (2019) investigated the chemoenzymatic synthesis involving derivatives of 1-aryl-2,2,2-trifluoroethanones. They studied the bioreduction of these compounds using alcohol dehydrogenases (ADHs), which has implications in the development of stereoselective routes for pharmaceutical compounds (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

X-Ray Crystal Structure Analysis

The crystal structure of related compounds, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, was determined by Wang et al. (2005). Such studies provide valuable insights into the molecular configuration and intermolecular interactions of these compounds (Wang et al., 2005).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been a focus of research. Vyas et al. (2009) synthesized derivatives with potential activity against Mycobacterium tuberculosis and other microorganisms, highlighting the potential therapeutic applications of these compounds (Vyas et al., 2009).

Synthetic Applications in Organic Chemistry

Research by Pimenova et al. (2003) explored the synthesis and reactions of compounds related to 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone, providing insights into the applications of these compounds in organic synthetic methods (Pimenova et al., 2003).

Antibacterial and Antifungal Activity

Sujatha, Shilpa, and Gani (2019) conducted a study on the antibacterial and antifungal activities of N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives. Their research contributes to understanding the broader applications of these compounds in combating various infections (Sujatha, Shilpa, & Gani, 2019).

Safety And Hazards

将来の方向性

PD 98,059 has shown promise in inhibiting the growth of various tumors, particularly in patients with advanced melanoma when combined with sorafenib . Further investigation of the in vivo efficacy and safety of this formulation is expected to emphasize the potential of its clinical application in combination with commercial PTX formulations against different cancers .

特性

IUPAC Name |

1-(2-amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(7(6)13)8(14)9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRKNTLEMGPMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664410 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

CAS RN |

489429-72-3 | |

| Record name | 1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

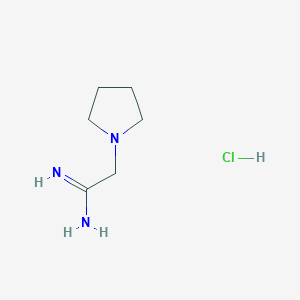

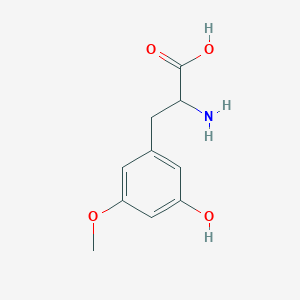

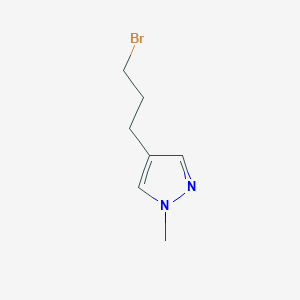

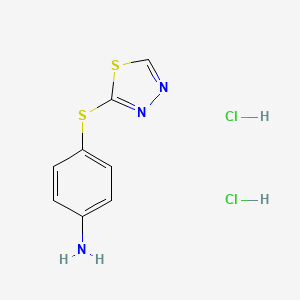

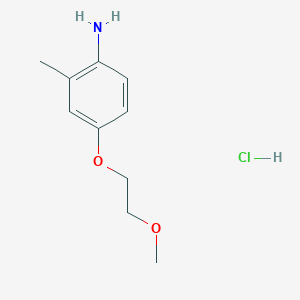

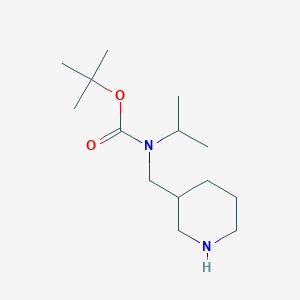

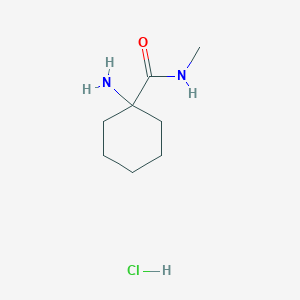

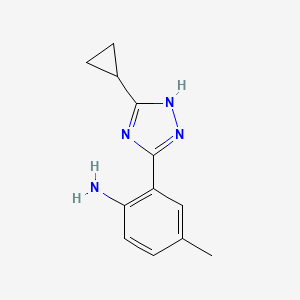

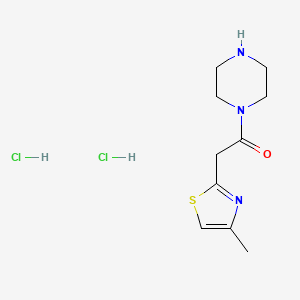

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)

![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)